molecular formula C16H16O2 B12992949 3-Methyl-2-((2-methylbenzyl)oxy)benzaldehyde

3-Methyl-2-((2-methylbenzyl)oxy)benzaldehyde

Cat. No.: B12992949
M. Wt: 240.30 g/mol
InChI Key: GKAYTIZZBDZPKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-2-((2-methylbenzyl)oxy)benzaldehyde is an aromatic aldehyde derivative. This compound is known for its importance in organic synthesis and industrial applications. It is characterized by the presence of a benzene ring with an aldehyde functional group and additional substituents that define its reactivity and physical properties.

Preparation Methods

The synthesis of 3-Methyl-2-((2-methylbenzyl)oxy)benzaldehyde can involve various strategies. One common method is the reaction between 3-Methylbenzyl bromide and Salicylaldehyde . The reaction conditions typically involve the use of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Chemical Reactions Analysis

3-Methyl-2-((2-methylbenzyl)oxy)benzaldehyde undergoes a variety of chemical reactions. Some of the common reactions include:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Scientific Research Applications

3-Methyl-2-((2-methylbenzyl)oxy)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of fine chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 3-Methyl-2-((2-methylbenzyl)oxy)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity . The benzene ring and its substituents can also participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, which can influence the compound’s biological activity .

Comparison with Similar Compounds

3-Methyl-2-((2-methylbenzyl)oxy)benzaldehyde can be compared with other similar compounds, such as:

    2-[(3-Methylbenzyl)oxy]benzoic acid: This compound has a carboxylic acid group instead of an aldehyde group, which affects its reactivity and applications.

    3-Methoxy-2-[(2-methylbenzyl)oxy]benzaldehyde: This compound has a methoxy group on the benzene ring, which can influence its chemical properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both an aldehyde group and a benzyl ether moiety, which provide a distinct set of chemical and biological properties .

Properties

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

3-methyl-2-[(2-methylphenyl)methoxy]benzaldehyde

InChI

InChI=1S/C16H16O2/c1-12-6-3-4-8-15(12)11-18-16-13(2)7-5-9-14(16)10-17/h3-10H,11H2,1-2H3

InChI Key

GKAYTIZZBDZPKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C=O)OCC2=CC=CC=C2C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.